molecular formula C17H26ClNO4 B6611094 3-Ethoxy-4-(4-morpholin-4-ylbutoxy)benzaldehyde;hydrochloride CAS No. 1049742-76-8

3-Ethoxy-4-(4-morpholin-4-ylbutoxy)benzaldehyde;hydrochloride

Cat. No.: B6611094
CAS No.: 1049742-76-8
M. Wt: 343.8 g/mol
InChI Key: ORGUDPILPIWLDY-UHFFFAOYSA-N
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Description

3-Ethoxy-4-(4-morpholin-4-ylbutoxy)benzaldehyde;hydrochloride is a complex organic compound with a molecular formula of C17H25NO4 and a molecular weight of 307.39. This compound is characterized by its intricate structure, which includes an ethoxy group, a morpholinyl group, and a benzaldehyde moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-4-(4-morpholin-4-ylbutoxy)benzaldehyde;hydrochloride typically involves multiple steps, starting with the preparation of the benzaldehyde core. The ethoxy and morpholinyl groups are then introduced through a series of substitution reactions. The reaction conditions often require the use of strong bases and specific solvents to ensure the proper formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that can handle large volumes of reactants. The process involves careful control of temperature, pressure, and reaction time to achieve high yields and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-4-(4-morpholin-4-ylbutoxy)benzaldehyde;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

3-Ethoxy-4-(4-morpholin-4-ylbutoxy)benzaldehyde;hydrochloride is widely used in scientific research due to its unique chemical properties. It finds applications in:

  • Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: In the study of biological systems and as a tool for probing molecular interactions.

  • Medicine: In the development of pharmaceuticals and as a potential therapeutic agent.

  • Industry: In the production of advanced materials and as a component in various chemical processes.

Mechanism of Action

The mechanism by which 3-Ethoxy-4-(4-morpholin-4-ylbutoxy)benzaldehyde;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions that result in its desired effects. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

3-Ethoxy-4-(4-morpholin-4-ylbutoxy)benzaldehyde;hydrochloride is unique due to its specific structural features and reactivity. Similar compounds include:

  • 4-Ethoxy-3-(4-morpholin-4-ylbutoxy)benzaldehyde: A structural isomer with a different arrangement of substituents.

  • 3-Ethoxy-4-(4-piperidin-1-ylbutoxy)benzaldehyde: A compound with a similar structure but a different heterocyclic ring.

Properties

IUPAC Name

3-ethoxy-4-(4-morpholin-4-ylbutoxy)benzaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4.ClH/c1-2-21-17-13-15(14-19)5-6-16(17)22-10-4-3-7-18-8-11-20-12-9-18;/h5-6,13-14H,2-4,7-12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORGUDPILPIWLDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCCCCN2CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049742-76-8
Record name Benzaldehyde, 3-ethoxy-4-[4-(4-morpholinyl)butoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049742-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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